4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-mercapto benzothiazole and 2-aminobenzothiazole share structural similarities with 4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE.
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol have similar aromatic structures and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxybenzenesulfonamido group and benzothiazolyl group make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-15-25-21-12-18(10-11-22(21)31-15)26-23(27)17-8-6-16(7-9-17)14-24-32(28,29)20-5-3-4-19(13-20)30-2/h3-13,24H,14H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRDBLMYHTUHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.